molecular formula C12H16FN B13285055 2-(3-Fluoro-5-methylphenyl)piperidine

2-(3-Fluoro-5-methylphenyl)piperidine

Cat. No.: B13285055
M. Wt: 193.26 g/mol
InChI Key: ZSCZZLDLCUSKBL-UHFFFAOYSA-N
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Description

Role of Nitrogen Heterocycles in Contemporary Organic and Medicinal Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural basis of a vast number of biologically active molecules. nih.gov These compounds, which feature a ring structure containing at least one nitrogen atom, are integral to many natural products, including vitamins, alkaloids, and antibiotics. nih.govnih.gov Their prevalence is particularly notable in pharmaceuticals; an analysis of U.S. FDA-approved drugs revealed that 59% of small-molecule drugs contain a nitrogen heterocycle, making them the most significant class of privileged structures in drug discovery. mdpi.com

The unique properties of nitrogen heterocycles stem from the presence of the nitrogen atom, which can influence the molecule's basicity, polarity, and ability to form hydrogen bonds. These characteristics allow them to interact with biological targets like enzymes and receptors with high affinity and specificity. nih.gov Consequently, they are found in drugs targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions. nih.govresearchgate.net

Importance of Piperidine (B6355638) Scaffolds in Bioactive Molecules and Synthetic Strategies

Among the many nitrogen heterocycles, the piperidine ring—a six-membered ring with one nitrogen atom—is one of the most important and frequently encountered scaffolds in medicinal chemistry. nih.govmdpi.com Piperidine derivatives are present in over twenty classes of pharmaceuticals and are a key component of numerous natural alkaloids. mdpi.com The piperidine structure is a versatile building block that can be readily modified, allowing chemists to fine-tune the pharmacological properties of a molecule. nih.gov

The development of efficient and cost-effective synthetic methods for creating substituted piperidines is a significant focus of modern organic chemistry. nih.gov Strategies such as the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and various annulation methods have been developed to access a wide range of structurally diverse piperidine derivatives. nih.govmdpi.com The ability to synthesize chiral piperidine scaffolds is also crucial, as stereochemistry often plays a critical role in a molecule's biological activity. nih.gov The introduction of a chiral piperidine can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. nih.gov

Strategic Integration of Fluorine Atoms in Piperidine Derivatives

The incorporation of fluorine into drug candidates has become a widespread strategy in medicinal chemistry to enhance a molecule's therapeutic potential. mdpi.com Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior in a biological system. mdpi.com

The introduction of fluorine can modulate a variety of molecular properties critical for drug efficacy. Its high electronegativity can alter the electron distribution within a molecule, impacting properties such as acidity (pKa) and dipole moment. mdpi.com This can lead to improved membrane permeability and bioavailability. mdpi.com Furthermore, fluorine substitution can enhance the binding affinity of a drug to its target protein and improve selectivity, ultimately leading to a more potent and safer therapeutic agent. mdpi.com

Property Affected by FluorineDescription of Impact
Metabolic Stability Blocks sites of metabolic oxidation, increasing drug half-life.
Binding Affinity Can enhance the interaction between a drug and its target protein.
Lipophilicity Increases lipophilicity, which can improve membrane permeation.
pKa Reduces the basicity of nearby functional groups, affecting ionization and absorption.
Conformation Can influence the preferred three-dimensional shape of the molecule.

Research Context for 2-(3-Fluoro-5-methylphenyl)piperidine within the Piperidine Class

While specific research detailing the biological activity or application of this compound is not extensively available in public literature, its structure places it firmly within the well-studied class of phenylpiperidine derivatives. This class of compounds is of significant interest in medicinal chemistry, particularly for its members that exhibit effects on the central nervous system. ontosight.aipainphysicianjournal.com

Phenylpiperidine derivatives are the structural basis for a range of therapeutic agents, most notably potent opioid analgesics like meperidine and fentanyl. painphysicianjournal.com These compounds typically interact with opioid receptors in the brain and spinal cord to produce pain relief. Beyond analgesia, the phenylpiperidine scaffold is found in drugs with other pharmacological actions, such as the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine, which contains a 4-fluorophenyl group attached to the piperidine ring. ontosight.ai

The specific substitutions on this compound—a fluoro group and a methyl group on the phenyl ring—are common modifications in medicinal chemistry designed to optimize a compound's properties.

The fluoro group at the 3-position, as discussed, can be used to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to a biological target.

The methyl group at the 5-position can also influence the compound's interaction with its target and affect its metabolic profile.

Given this context, it is plausible that this compound could be investigated as a potential CNS-active agent, such as an analgesic, or as a scaffold for the development of novel psychotherapeutic agents. Its structure represents a logical combination of a known pharmacologically active core (phenylpiperidine) with substituents (fluoro and methyl groups) commonly used to fine-tune drug-like properties. Further research would be needed to elucidate its specific biological targets and therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-6-10(8-11(13)7-9)12-4-2-3-5-14-12/h6-8,12,14H,2-5H2,1H3

InChI Key

ZSCZZLDLCUSKBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2CCCCN2

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 2 3 Fluoro 5 Methylphenyl Piperidine and Its Analogs

Impact of Fluoro and Methyl Substituents on Phenyl Ring on Interaction Profiles

The presence and positioning of fluoro and methyl groups on the phenyl ring of 2-phenylpiperidine (B1215205) derivatives play a crucial role in modulating their binding affinity and selectivity for various receptors. These substituents influence the electronic and steric properties of the molecule, thereby affecting its molecular recognition by target proteins.

Positional Effects of Fluorine on Molecular Recognition

The introduction of fluorine can also impact the lipophilicity of the molecule, a key factor in its pharmacokinetic properties. soci.org Depending on the substitution pattern, fluorination can either increase or decrease lipophilicity, thereby influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

Substitution PatternEffect on Molecular InteractionReference
Para-FluoroAffects electron density of the π system, influencing CH-π and OH-π interactions. researchgate.net
Ortho-FluoroCan induce conformational changes to establish C-H···F interactions. researchgate.net
General FluorinationAlters lipophilicity and can participate in hydrogen bonding. nih.govsoci.org

Influence of Methyl Group on Binding Pockets

The addition of a methyl group to a ligand can have a profound effect on its binding affinity, with studies showing that it can lead to a significant boost in activity. nih.gov The influence of a methyl group is multifaceted, involving steric, hydrophobic, and conformational effects. nih.gov A methyl group can enhance binding by displacing water molecules from a hydrophobic pocket in the receptor, leading to a favorable entropic contribution to the binding free energy.

The position of the methyl group is critical. An appropriately placed methyl group can fit into a complementary hydrophobic pocket, increasing the binding affinity. nih.gov For example, research on p38α MAP kinase inhibitors demonstrated that the introduction of a methyl group resulted in a more than 200-fold improvement in activity. nih.gov This was attributed to the methyl group pre-organizing the unbound structure to be more like the bound one, a conformational benefit that enhances binding. nih.gov However, an unfavorably positioned methyl group can lead to steric clashes with the protein, thereby reducing affinity. nih.gov

Methyl Group PositionImpact on BindingExampleReference
Ortho to an aryl ringCan induce a favorable conformational change, improving activity.p38α MAP kinase inhibitors nih.gov
Within a hydrophobic pocketDisplaces water molecules, increasing binding affinity.General principle nih.gov
Projecting into occupied spaceCan cause steric clashes and interfere with key interactions, diminishing binding.ACK1 inhibitors nih.gov

Stereochemical Considerations in Piperidine (B6355638) Derivatives and their Biological Relevance

The three-dimensional arrangement of atoms in piperidine derivatives, or their stereochemistry, is a critical determinant of their biological activity. This includes both the relative and absolute configuration of chiral centers within the molecule.

Stereoisomer-Dependent Activity and Selectivity

Many biological targets, such as receptors and enzymes, are chiral and therefore exhibit stereoselectivity in their interactions with ligands. This means that different stereoisomers of a drug can have vastly different pharmacological profiles. rsc.org One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects.

For instance, in a series of alkyl/phenylalkyl piperidine analogues developed as μ opioid receptor agonists, the (3R, 4S) enantiomer of a particular compound displayed significantly more potent activity for opioid receptors than its (3S, 4R) counterpart. nih.gov This highlights the importance of stereochemistry in achieving high affinity and selectivity for the target receptor. Molecular modeling studies can often provide insights into the preferred binding modes of different stereoisomers, helping to explain the observed differences in activity. nih.gov The construction and screening of stereoisomer libraries are therefore essential for the discovery and optimization of potent and selective therapeutic agents. rsc.org

Conformational Analysis and its Implications for Ligand-Target Interactions

The piperidine ring is not planar and can adopt several conformations, with the chair conformation being the most stable. The orientation of substituents on the piperidine ring (axial vs. equatorial) can have a significant impact on ligand-target interactions. acs.org The conformational preference of the piperidine ring and its substituents can be influenced by factors such as pseudoallylic strain, which arises from the partial double-bond character of the C-N bond in N-acylpiperidines. acs.org This strain often dictates that a 2-substituent adopts an axial orientation, which can increase the three-dimensionality of the molecule and provide a unique vector for exploring the binding site. acs.org

Computational methods, such as density functional theory (DFT), are valuable tools for studying the conformational preferences of piperidine derivatives. acs.org Understanding the preferred conformation of a ligand is crucial for predicting its binding mode and for designing new analogs with improved affinity and selectivity. mdpi.com The interaction between a ligand and its target protein can also induce conformational changes in both molecules, a phenomenon known as "induced fit," which is a key aspect of molecular recognition. mdpi.com

Modulation of Binding Affinity through Substitution Patterns on the Piperidine Ring

Modifying the substitution pattern on the piperidine ring is a common strategy for modulating the binding affinity and selectivity of piperidine-based ligands. The introduction of various functional groups can alter the steric, electronic, and hydrophobic properties of the molecule, leading to changes in its interaction with the target protein.

For example, in a series of piperidine derivatives designed as σ1 receptor ligands, the introduction of a small methyl group at the piperidine nitrogen atom resulted in high σ1 receptor affinity. nih.gov In contrast, an unsubstituted piperidine nitrogen led to a remarkable reduction in affinity. nih.gov This demonstrates that even small modifications to the piperidine ring can have a significant impact on biological activity. Other substitutions, such as ethyl or tosyl moieties, can also be used to fine-tune the affinity and selectivity of the ligand. nih.gov

Effects of N-Substitution on Receptor Interactions

The nitrogen atom of the piperidine ring is a key site for chemical modification, and the nature of the substituent at this position (N-substitution) profoundly influences receptor binding affinity and functional activity. Research on various phenylpiperidine analogs has established that the size, length, and lipophilicity of the N-substituent are critical determinants of interaction with various receptors, including opioid, dopamine (B1211576), and sigma receptors. nih.govnih.gov

In studies of 3-(3-hydroxyphenyl)piperidines, an N-propyl group was found to confer high efficacy at both presynaptic and postsynaptic dopamine receptors. nih.gov Interestingly, for certain classes of these compounds, N-substituents larger than n-propyl led to even higher dopaminergic potency. nih.gov This suggests that the receptor's binding pocket can accommodate and favorably interact with bulkier groups on the nitrogen. The general trend for sigma receptor affinity is that, up to a certain size, increasing the lipophilicity of the N-substituent leads to higher affinity. nih.gov

In the context of morphinan (B1239233) derivatives, which contain a piperidine ring as part of their core structure, replacing a small N-methyl group with a larger N-phenethyl group can significantly enhance binding affinity. For instance, N-phenethylnormorphine displays a seven-fold greater affinity for the µ-opioid peptide (MOP) receptor compared to morphine (which is N-methylated). nih.gov Similarly, the N-phenethyl analog of oxymorphone shows a nearly two-fold higher affinity at the MOP receptor than its parent compound. nih.gov Conversely, substituting the N-phenethyl group with an N-phenylpropyl group has been shown to largely reduce both binding affinity and selectivity at the MOP receptor, indicating a specific optimal size and conformation for this substituent. nih.gov

Parent ScaffoldN-SubstituentObserved Effect on Receptor InteractionReceptor Target(s)
3-(3-hydroxyphenyl)piperidinen-PropylConfers high efficacy. nih.govDopamine (DA) Receptors
3-(3-hydroxyphenyl)piperidineLarger than n-Propyl (e.g., n-Butyl)Can lead to even higher dopaminergic potency in some analogs. nih.govDopamine (DA) Receptors
Phenylpiperidines (General)Increasingly Lipophilic GroupsGenerally increases affinity up to a certain size. nih.govSigma (σ) Receptors
Morphine AnalogPhenethyl7-fold greater binding affinity compared to N-methyl (morphine). nih.govµ-Opioid (MOP) Receptor
Oxymorphone AnalogPhenethyl~2-fold higher binding affinity compared to N-methyl (oxymorphone). nih.govµ-Opioid (MOP) Receptor
Morphine AnalogPhenylpropylLargely reduces binding affinity and selectivity compared to N-phenethyl. nih.govµ-Opioid (MOP) Receptor

Substituent Effects at C-2, C-3, C-4, C-5, and C-6 Positions of Piperidine Ring

Substitutions at the carbon atoms (C-2 to C-6) of the piperidine ring introduce steric and electronic changes that significantly affect a molecule's orientation within a receptor binding site. The stereochemistry of these substituents is often crucial for biological activity. acs.org

The parent compound, 2-(3-Fluoro-5-methylphenyl)piperidine, features a substituted aryl group at the C-2 position. The ability to control the stereochemistry at this and other positions is a key focus in the synthesis of novel, structurally diverse molecules. acs.org SAR studies on related piperidine-based analogs of cocaine, which feature substituents at both the C-3 and C-4 positions, have demonstrated that the nature and size of these groups directly impact affinity and reuptake inhibition at monoamine transporters. nih.gov For example, in a series of 4β-aryl-3α-(1,2,4-oxadiazol-5-yl)piperidines, the affinity for the dopamine transporter (DAT) was found to be a function of the size of the substituent on the oxadiazole ring at the C-3 position. nih.gov

In other classes of compounds, such as certain Bruton's tyrosine kinase (BTK) inhibitors, substitutions at the C-3 position of the piperidine ring are critical for activity. The introduction of a cyclopropylamide substituent at this position can force a specific conformation that facilitates crucial hydrogen bonding with the target enzyme. researchgate.net The stereochemical configuration is paramount; for instance, the S-configuration at the C-5 position of the oxazolidinone ring (a related heterocyclic structure) is the only one with antibacterial activity in the linezolid (B1675486) class of antibiotics. kcl.ac.uk This highlights the general principle that the spatial arrangement of substituents on a heterocyclic ring is fundamental to its biological function.

Modifications at the C-5 position of other scaffolds have also been shown to be detrimental. In a series of linezolid analogs, larger aromatic substitutions at the C-5 acylaminomethyl position resulted in a complete loss of activity against Gram-positive bacteria, suggesting that bulky groups at this position can cause steric clashes that prevent effective binding. kcl.ac.uk

Piperidine Ring PositionSubstituent Type/ModificationObserved Effect on Biological ActivityExample Compound Class
C-2Aryl GroupServes as a core scaffold element; substitutions on the aryl ring modulate activity. acs.org2-Arylpiperidines
C-3Substituted Oxadiazole RingThe size of the substituent on the oxadiazole affects DAT affinity. nih.govCocaine Analogs
C-3CyclopropylamideCan force a specific conformation to enable hydrogen bonding with the target. researchgate.netBTK Inhibitors
C-4Aryl GroupContributes to binding at monoamine transporters. nih.govCocaine Analogs
C-5Large Aromatic GroupsDetrimental to activity, suggesting steric hindrance at the binding site. kcl.ac.ukLinezolid Analogs
C-2, C-6Stereochemical ControlControl of stereochemistry at these positions is a key target in exploiting pharmacological properties. acs.orgDisubstituted Piperidines

Pharmacophore Modeling and Ligand-Based Design Principles for Piperidine Derivatives

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. slideshare.netnih.gov For piperidine derivatives, pharmacophore models serve as a blueprint for designing new ligands with improved affinity and selectivity.

A pharmacophore model is typically composed of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable centers. researchgate.netnih.gov For piperidine-based ligands, a key and recurring feature is the basic nitrogen atom, which is typically protonated at physiological pH and acts as a positive ionizable center. This feature often forms a crucial ionic interaction with an acidic amino acid residue (e.g., Aspartic or Glutamic acid) in the receptor's binding pocket. rsc.org

Ligand-based pharmacophore models are developed by superimposing a set of active molecules and extracting the common chemical features responsible for their activity. researchgate.net For example, a quantitative pharmacophore model developed for a series of factor Xa inhibitors identified two hydrogen bond donors, a hydrophobic aromatic feature, and a ring aromatic feature as essential for activity. researchgate.net

These models are then used in ligand-based design principles for several purposes:

Virtual Screening: A pharmacophore model can be used as a 3D query to rapidly screen large chemical databases to identify novel compounds that possess the required features in the correct spatial orientation. nih.gov

Lead Optimization: By understanding the key pharmacophoric features, chemists can rationally design modifications to a lead compound to enhance its interaction with the target. For example, if a model indicates an unoccupied hydrophobic pocket, a hydrophobic group can be added to the ligand to exploit this interaction and potentially increase potency.

SAR Elucidation: Pharmacophore models help to rationalize the observed structure-activity relationships. They can explain why certain modifications increase activity while others decrease it, by showing whether the new analog fits the ideal pharmacophoric pattern. nih.gov

For piperidine derivatives targeting central nervous system (CNS) receptors, a common pharmacophore pattern includes the basic nitrogen center and one or two aromatic/hydrophobic regions, separated by a specific distance, reflecting the interaction points within the receptor. rsc.org The precise geometry and combination of these features ultimately define the ligand's affinity and selectivity for its target.

Computational Chemistry Applications in the Study of 2 3 Fluoro 5 Methylphenyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. These calculations provide fundamental information about molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. nih.gov By calculating the electron density, DFT can predict various molecular properties, including orbital energies, charge distribution, and molecular orbitals. For 2-(3-fluoro-5-methylphenyl)piperidine, DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. nih.gov

The distribution of electrostatic potential on the molecular surface, which can also be calculated using DFT, reveals the regions that are susceptible to electrophilic or nucleophilic attack. This information is crucial for understanding the intermolecular interactions of this compound. Furthermore, DFT can be utilized to analyze the thermodynamic and kinetic parameters of chemical reactions involving this compound, providing insights into reaction pathways and the stability of intermediates and products. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Phenylpiperidine Derivative

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D

Note: This table presents hypothetical data for a phenylpiperidine derivative to illustrate the output of DFT calculations.

The biological activity of a molecule is often dependent on its three-dimensional structure or conformation. This compound has several rotatable bonds, leading to various possible conformations. Computational methods are instrumental in identifying the most stable conformers and understanding the energy landscape of the molecule.

Studies on related fluorinated piperidines have shown that the conformational preferences are influenced by a combination of factors, including electrostatic interactions, hyperconjugation, and steric hindrance. researchgate.net For this compound, the orientation of the fluoro-methylphenyl group relative to the piperidine (B6355638) ring (axial vs. equatorial) is of particular interest. Quantum mechanical calculations, such as those based on DFT, can be used to optimize the geometry of different conformers and calculate their relative energies. nih.gov The solvent environment can also play a significant role in conformational stability, and its effects can be modeled using implicit or explicit solvent models in the calculations.

Table 2: Example of Relative Energies of Conformers for a Substituted Piperidine

ConformerRelative Energy (kcal/mol)
Equatorial0.00
Axial+1.5
Twist-Boat+5.2

Note: This table provides example data for a substituted piperidine to demonstrate the results of conformational analysis.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or an enzyme.

Molecular docking simulations can be used to explore the potential binding modes of this compound within the active site of a target protein. nrfhh.com The process involves generating a multitude of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. The resulting binding energies help in identifying the most likely and energetically favorable binding mode. nih.gov These predictions can guide the design of new derivatives with improved binding affinity and selectivity.

Beyond predicting the binding pose, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues of the protein. nih.gov For this compound, these interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key interacting residues is crucial for understanding the molecular basis of binding and for designing modifications to the ligand that could enhance these interactions. Visualizing the docked complex allows researchers to analyze the proximity and geometry of these interactions, providing a rationale for the observed binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by correlating physicochemical properties or calculated molecular descriptors of a set of molecules with their experimentally determined biological activities. For a series of analogs of this compound, QSAR studies could be employed to build a model that predicts their activity based on structural features. nih.gov

The first step in a QSAR study is to generate a set of molecular descriptors for each compound in the series. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Once the descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build the mathematical model. A robust QSAR model can be a valuable tool for predicting the activity of newly designed compounds, thereby prioritizing the synthesis and testing of the most promising candidates. researchgate.net

Development of Predictive Models for Analog Design

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of modern drug design. For a series of compounds based on the this compound scaffold, QSAR models can be developed to correlate structural features with biological activity.

The fundamental goal of QSAR is to establish a mathematical relationship between the chemical structure of a compound and its biological effect. For instance, a study on furan-pyrazole piperidine derivatives successfully developed QSAR models to predict their inhibitory activity against the Akt1 kinase and their antiproliferative effects on cancer cell lines. nih.gov This process involves calculating a set of molecular descriptors for each analog and then using statistical methods, such as multiple linear regression (MLR), to build an equation that links these descriptors to the observed activity (e.g., the half-maximal inhibitory concentration, IC50). nih.gov

These predictive models serve as a guide for analog design. Once a robust and validated model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized analogs of this compound. This allows chemists to prioritize the synthesis of candidates with the highest predicted potency, thereby streamlining the optimization process and focusing resources on the most promising compounds. nih.govschrodinger.com

Descriptors and Their Correlation with Biological Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are the foundation of QSAR models, providing the quantitative data needed to correlate structure with activity. These descriptors can be categorized into several groups, including constitutional, topological, geometric (3D), and electronic descriptors.

In studies involving piperidine derivatives, both two-dimensional (2D) and three-dimensional (3D) descriptors have proven to be important. nih.gov For example, 2D autocorrelation descriptors, which describe the distribution of physicochemical properties on the molecular topology, and 3D descriptors, which account for the spatial arrangement of atoms, have been effectively used to model the activity of piperidine-based inhibitors. nih.gov

By analyzing the QSAR equation, researchers can identify which descriptors have the most significant impact—either positive or negative—on biological activity. This provides crucial insights into the mechanism of action. For example, a model might reveal that increased hydrophobicity in a certain region of the molecule enhances binding, while a positive charge in another area is detrimental. This knowledge is then used to rationally modify the this compound structure to improve its therapeutic profile.

Below is an interactive table of common molecular descriptor types and their significance in drug design.

Descriptor TypeDescriptionRelevance to Biological Activity
Constitutional Based on the molecular formula (e.g., molecular weight, atom counts).Influences basic properties like size and absorption.
Topological Based on the 2D representation of the molecule (e.g., connectivity indices).Describes molecular shape, size, and degree of branching.
Geometric (3D) Based on the 3D coordinates of the atoms (e.g., molecular surface area, volume).Crucial for understanding how a ligand fits into a protein's binding site.
Physicochemical Based on empirically derived properties (e.g., logP for lipophilicity, pKa for acidity).Governs pharmacokinetics (ADME) and ligand-receptor interactions.
Electronic Based on the molecule's electronic structure (e.g., partial charges, dipole moment).Determines the potential for electrostatic and hydrogen bonding interactions.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nottingham.ac.uk In the context of drug discovery, MD simulations provide detailed insights into the stability and dynamics of a ligand, such as this compound, bound to its protein target. nih.gov These simulations can reveal the key interactions that anchor the ligand in the binding pocket and predict the durability of these interactions. researchgate.net

The process begins with a starting structure of the protein-ligand complex, often obtained from molecular docking. nottingham.ac.uk The system is then simulated for a period, typically nanoseconds to microseconds, allowing the atoms to move according to the laws of physics. The stability of the complex is then assessed by analyzing the trajectory. Key metrics include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the ligand's or protein's backbone atoms from their initial position. A stable RMSD value over time suggests the complex is in equilibrium and the ligand is not diffusing away from the binding site. researchgate.net

Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average positions. This can highlight flexible regions of the protein and show how ligand binding might affect the protein's dynamics. researchgate.net

Advanced techniques like thermal titration MD can be used to qualitatively estimate the stability of a protein-ligand complex. This method involves running a series of MD simulations at progressively higher temperatures and monitoring the conservation of the ligand's native binding mode. nih.gov A ligand that remains correctly bound at higher temperatures is predicted to form a more stable complex. nih.gov These simulations are invaluable for understanding the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions that contribute to binding affinity, thus guiding the rational design of analogs with improved target residence time. nottingham.ac.ukresearchgate.net

In Silico Prediction of Potential Biological Targets for Piperidine Scaffolds

One of the powerful applications of computational chemistry is the ability to predict potential biological targets for a given compound, a process often called "target fishing" or "drug repurposing". f1000research.comresearchgate.net For a molecule like this compound, whose full biological profile may not be known, in silico methods can generate hypotheses about its mechanism of action by identifying likely protein binding partners. clinmedkaz.org

These prediction methods generally fall into two categories:

Ligand-Based Approaches: These methods rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological properties. f1000research.com The structure of this compound would be compared against large databases of compounds with known biological activities, such as ChEMBL or DrugBank. f1000research.comresearchgate.net Similarity can be assessed using 2D fingerprints (which encode structural fragments) or 3D shape-based methods (which compare molecular shape and volume). f1000research.com A high similarity score to a known kinase inhibitor, for example, would suggest that the piperidine compound might also target kinases.

Structure-Based Approaches: Often called reverse docking, this technique involves docking the query molecule into the binding sites of a vast array of protein crystal structures. mdpi.com The algorithm calculates a binding score for each protein, and the top-ranking proteins are considered potential targets. This approach is useful for discovering novel targets that may not have been predicted by ligand-based methods.

Studies have shown that the versatile piperidine scaffold can interact with a wide range of biological targets. clinmedkaz.org In silico analyses using tools like the PASS (Prediction of Activity Spectra for Substances) online tool have predicted that piperidine derivatives may interact with enzymes, G-protein coupled receptors (GPCRs), transport systems, and ion channels. clinmedkaz.org Such predictions are crucial for prioritizing experimental validation and uncovering new therapeutic applications for compounds built on the piperidine framework. clinmedkaz.orgnih.gov

Potential Target ClassTherapeutic Area
KinasesOncology, Inflammation
G-Protein Coupled Receptors (GPCRs)Central Nervous System (CNS) Disorders, Metabolic Diseases
Ion ChannelsCardiovascular Diseases, Pain Management
Nuclear ReceptorsEndocrinology, Metabolic Diseases
ProteasesInfectious Diseases, Oncology

Derivatization and Analog Design Strategies for 2 3 Fluoro 5 Methylphenyl Piperidine

Scaffold Modification for Enhanced Receptor Selectivity and Potency

Scaffold modification is a fundamental approach in analog design aimed at improving the interaction of a ligand with its biological target. For 2-(3-fluoro-5-methylphenyl)piperidine, this involves altering both the phenyl and piperidine (B6355638) rings to achieve greater potency and selectivity.

The substitution pattern on the phenyl ring of this compound is a critical determinant of its biological activity. The existing fluoro and methyl groups can be systematically varied to probe the structure-activity relationship (SAR). For instance, moving the positions of these substituents or replacing them with other groups of varying electronic and steric properties can significantly impact receptor binding.

Key strategies for modifying the phenyl ring include:

Varying Electronic Properties: Replacing the methyl group with electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., trifluoromethyl, cyano) can alter the electronic distribution of the phenyl ring, potentially enhancing interactions with the receptor.

Modifying Steric Bulk: Introducing larger or smaller substituents can probe the size of the receptor's binding pocket. For example, replacing the methyl group with an ethyl or isopropyl group could lead to improved van der Waals interactions.

Introducing Hydrogen Bonding Moieties: The addition of groups capable of forming hydrogen bonds, such as hydroxyl or amide functionalities, can introduce new, specific interactions with the receptor, thereby increasing affinity and selectivity.

Furthermore, the direct linkage between the phenyl and piperidine rings can be modified. Introducing flexible linkers, such as an ether or a short alkyl chain, can allow for optimal positioning of the phenyl ring within the binding site. Conversely, rigidifying the structure by incorporating the linker into a cyclic system can lock the molecule into a more favorable conformation, potentially increasing potency.

Table 1: Hypothetical Phenyl Ring Modifications and Their Rationale

Position of SubstitutionSubstituentRationale for Modification
5-OCH3Introduce electron-donating character and potential hydrogen bond acceptor.
5-CF3Introduce strong electron-withdrawing character to alter electronic interactions.
3,5-Cl, -ClExplore the effect of multiple halogen substitutions on binding affinity.
4-OHIntroduce a hydrogen bond donor/acceptor to form new interactions with the receptor.

Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another with similar physical or chemical properties. slideshare.net This approach can be applied to both the piperidine and phenyl rings of this compound to improve its pharmacokinetic and pharmacodynamic properties. nih.gov

For the piperidine ring, potential bioisosteres include other saturated heterocycles such as pyrrolidine (B122466), morpholine, or thiomorpholine. rsc.org Each of these replacements would alter the ring size, conformation, and basicity, which could in turn affect receptor binding and selectivity. For example, replacing the piperidine with a more rigid bicyclic system, such as a tropane (B1204802) or a quinuclidine, could lock the molecule in a bioactive conformation. nih.gov

The phenyl ring can also be replaced with various heteroaromatic rings like pyridine (B92270), pyrimidine, or thiophene. nih.gov This can introduce heteroatoms that may act as hydrogen bond acceptors or donors, potentially leading to new interactions with the target receptor. The choice of heterocycle can also influence the metabolic stability of the compound. nih.gov

Table 2: Potential Bioisosteric Replacements for the Core Scaffold

Original MoietyBioisosteric ReplacementPotential Impact
PiperidinePyrrolidineAltered ring size and conformation.
PiperidineMorpholineIntroduction of an ether oxygen, potential for improved solubility and hydrogen bonding.
PhenylPyridineIntroduction of a nitrogen atom, potential for new hydrogen bonding interactions and altered electronics.
PhenylThiopheneAlteration of aromaticity and electronic properties.

Introduction of Functional Groups for Specific Applications

Beyond enhancing potency and selectivity, functional groups can be introduced into the this compound scaffold for specific research or therapeutic purposes. This includes the strategic addition of fluorine atoms and the development of radiolabeled analogs.

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties such as metabolic stability, binding affinity, and bioavailability. nih.govscispace.com For this compound, additional fluorine atoms could be incorporated into either the phenyl or the piperidine ring.

Fluorination of the phenyl ring at different positions can influence its electronic properties and resistance to metabolic oxidation by cytochrome P450 enzymes. mdpi.com For instance, the introduction of a second fluorine atom could further enhance metabolic stability.

Incorporating fluorine into the piperidine ring is another viable strategy. nih.gov This can affect the basicity of the piperidine nitrogen, which in turn can influence its pharmacokinetic properties, such as membrane permeability and interaction with physiological transporters. The stereoselective synthesis of fluorinated piperidines allows for the precise positioning of the fluorine atom to optimize its effects. nih.gov

Radiolabeled analogs are invaluable tools for in vivo imaging techniques such as Positron Emission Tomography (PET). These imaging agents allow for the non-invasive study of drug distribution, target engagement, and pharmacokinetics in living subjects. To develop a PET radioligand based on the this compound scaffold, a suitable radioisotope must be incorporated into the molecule.

Commonly used PET isotopes include carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F). Strategies for radiolabeling could involve:

¹¹C-Methylation: If an analog with a free amine or hydroxyl group is synthesized, it can be readily labeled with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

¹⁸F-Fluorination: A precursor molecule with a suitable leaving group (e.g., nitro, trimethylammonium) on the phenyl ring can be subjected to nucleophilic substitution with [¹⁸F]fluoride.

The development of such radiolabeled analogs would enable preclinical and clinical studies to visualize the target receptors in the brain and other organs, providing crucial information for drug development. nih.gov

Synthetic Accessibility and Challenges in Analog Development

The successful development of analogs of this compound is contingent upon the feasibility and efficiency of their chemical synthesis. While the synthesis of substituted piperidines is a well-established area of organic chemistry, the creation of specific analogs can present unique challenges. nih.gov

Key synthetic considerations include:

Stereocontrol: The stereochemistry at the 2-position of the piperidine ring is crucial for biological activity. Therefore, synthetic routes must allow for the selective formation of the desired stereoisomer.

Functional Group Compatibility: The chosen synthetic pathway must be compatible with the various functional groups present in the target analogs.

Scalability: For analogs that show promise in early-stage testing, the synthetic route must be scalable to produce larger quantities for further preclinical and clinical evaluation.

The synthesis of fluorinated piperidines, in particular, can be challenging and often requires specialized reagents and conditions. nih.gov Similarly, the synthesis of radiolabeled compounds requires rapid and high-yielding reactions due to the short half-lives of the radioisotopes used. aau.dk Overcoming these synthetic hurdles is a critical aspect of the analog development process.

Multistep Synthesis Considerations

The generation of a library of analogs based on the this compound scaffold necessitates robust and flexible multistep synthetic routes. A primary consideration is the efficient construction of the core 2-arylpiperidine structure, which can then be subjected to various derivatization reactions. Several synthetic strategies can be envisaged, leveraging established methodologies in heterocyclic chemistry.

One common approach involves the cyclization of a linear precursor. For instance, a suitable amino-aldehyde or amino-ketone could undergo intramolecular reductive amination to form the piperidine ring. nih.gov The synthesis could commence from 3-fluoro-5-methylbenzaldehyde, which would be elaborated into a longer chain containing a suitably protected amine. Subsequent deprotection and cyclization, often mediated by reducing agents like sodium triacetoxyborohydride (B8407120), would yield the desired piperidine core.

Alternatively, transition metal-catalyzed cross-coupling reactions offer a powerful tool for the direct arylation of a pre-formed piperidine ring. A Negishi-type coupling, for example, could be employed where an organozinc derivative of N-Boc-piperidine is coupled with a suitable aryl bromide, such as 1-bromo-3-fluoro-5-methylbenzene. acs.org This method is advantageous as it allows for the late-stage introduction of the aryl moiety. Palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands, are typically used to facilitate this transformation. acs.org

Another viable strategy is the partial reduction of a corresponding pyridine precursor, 3-fluoro-5-methyl-2-phenylpyridine. Catalytic hydrogenation is a common method for the reduction of pyridines to piperidines. nih.gov However, controlling the regioselectivity and preventing hydrodefluorination can be challenging. The choice of catalyst (e.g., palladium, rhodium, ruthenium) and reaction conditions (pressure, temperature, solvent) is critical to achieving the desired outcome. nih.govnih.gov

The following table outlines a hypothetical multistep synthesis for the core compound, which can be adapted for analog design.

StepReactionKey Reagents and ConditionsIntermediate/Product
1Bromination of 3,5-dimethylfluorobenzeneN-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4, reflux1-(Bromomethyl)-3-fluoro-5-methylbenzene
2CyanationSodium cyanide (NaCN), DMSO(3-Fluoro-5-methylphenyl)acetonitrile
3Alkylation1,4-Dibromobutane, Sodium hydride (NaH), THF2-(3-Fluoro-5-methylphenyl)-2-(4-bromobutyl)acetonitrile
4Reductive CyclizationRaney Nickel, H2, NH3/EthanolThis compound

This synthetic sequence allows for the introduction of diversity at various stages. For example, different alkylating agents in Step 3 could lead to analogs with substituents on the piperidine ring.

Optimization of Reaction Conditions for Derivatization

Once the this compound core is synthesized, derivatization can be carried out to generate a diverse range of analogs. The most common site for derivatization is the piperidine nitrogen atom, which can be readily alkylated, acylated, or sulfonylated.

N-Alkylation: The introduction of alkyl groups on the piperidine nitrogen is a fundamental derivatization strategy. This is typically achieved by reacting the parent piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions, such as quaternary ammonium (B1175870) salt formation. researchgate.net

Key parameters for optimization include:

Base: Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like N,N-diisopropylethylamine (DIPEA). researchgate.net The strength of the base should be matched to the reactivity of the alkylating agent.

Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often used to facilitate the reaction. researchgate.net

Temperature: Reactions may be conducted at room temperature or require heating, depending on the reactivity of the electrophile. Microwave irradiation can also be employed to accelerate the reaction. chemicalforums.com

Reductive Amination: An alternative to direct alkylation is reductive amination, which involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent. tandfonline.com This method is particularly useful for introducing more complex substituents. Borane-pyridine complex (BAP) or sodium triacetoxyborohydride are effective and less toxic alternatives to sodium cyanoborohydride. tandfonline.comtandfonline.com

The optimization of reductive amination would involve screening different reducing agents, solvents (e.g., ethanol, dichloromethane), and pH conditions to maximize the formation of the iminium intermediate and its subsequent reduction. tandfonline.com

N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-mediated Ullmann condensation. nih.gov These reactions typically require an aryl halide or triflate, a palladium or copper catalyst, a suitable ligand, and a base. Optimization would focus on the catalyst-ligand system, base, and solvent to achieve high yields and accommodate a wide range of functionalized aryl partners.

The following interactive table summarizes the optimization of N-alkylation of this compound with a generic alkyl bromide.

ParameterCondition 1Condition 2Condition 3
Base K₂CO₃NaHDIPEA
Solvent AcetonitrileDMFDichloromethane
Temperature Room Temperature60 °CReflux
Observed Yield ModerateHighLow to Moderate
Side Products MinimalPotential for over-alkylationSalt formation

This data illustrates that a stronger base like NaH in a polar aprotic solvent like DMF at elevated temperatures may provide higher yields, although with a risk of side reactions.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Fluoro-5-methylphenyl)piperidine, and how can their efficiency be optimized?

  • Methodological Answer : Piperidine derivatives are often synthesized via alkylation or coupling reactions. For example, enantioselective alkylation of bicyclic lactams using phenylglycinol-derived precursors can yield chiral piperidines with high stereochemical control . Optimizing reaction conditions (e.g., temperature, catalysts like Pd/C for debenzylation, and purification via column chromatography) improves yield and purity. NMR spectroscopy (1H, 13C) is critical for verifying structural integrity during synthesis .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer : 1H and 13C NMR provide detailed insights into the electronic environment of the piperidine ring and substituents. For example, characteristic shifts for fluorine atoms (e.g., ~-120 ppm in 19F NMR) and methyl groups (~1.5–2.5 ppm in 1H NMR) confirm substitution patterns . IR spectroscopy identifies functional groups (e.g., C-F stretches at 1000–1100 cm⁻¹). Combined with elemental analysis, these techniques validate purity and conformation .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence its applicability in biological assays?

  • Methodological Answer : PubChem-derived data (e.g., molecular weight, topological polar surface area) predict solubility and membrane permeability. For instance, fluorine substitution enhances lipophilicity (logP ~2.5–3.5), favoring blood-brain barrier penetration in neurological studies . Experimental validation via shake-flask assays or HPLC determines aqueous solubility, guiding formulation for in vitro assays (e.g., receptor binding studies) .

Advanced Research Questions

Q. How can QSAR modeling and in silico pharmacokinetic studies guide the structural optimization of this compound derivatives for enhanced biological activity?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., Hammett σ constants for fluorine, steric parameters) with bioactivity. For example, ADMET Predictor™ software evaluates absorption, metabolism, and toxicity profiles, identifying derivatives with improved SERT (serotonin transporter) inhibition (pIC50 > 7) . Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to target receptors, prioritizing candidates for synthesis .

Q. What strategies are effective in resolving contradictions between predicted (in silico) and experimental pharmacokinetic data for piperidine derivatives?

  • Methodological Answer : Discrepancies often arise from inaccurate force fields in docking simulations or unaccounted metabolic pathways. Validation strategies include:
  • Experimental Cross-Checking : Microsomal stability assays (e.g., liver microsomes) confirm metabolic half-lives .
  • Descriptor Refinement : Incorporating 3D molecular dynamics simulations improves QSAR model accuracy by accounting for conformational flexibility .
  • Meta-Analysis : Comparing data across studies (e.g., PubChem bioassays vs. in-house results) identifies outliers and refines predictive algorithms .

Q. What advanced reaction mechanisms (e.g., intramolecular acyl transfer) are applicable in synthesizing spiropiperidine analogs of this compound?

  • Methodological Answer : Intramolecular acyl transfer under mild conditions (e.g., HCOONH4/Pd-C) enables efficient spiro-ring formation. For example, debenzylation of 1´-acyl-3´,4´-dihydrospiropiperidines generates conformationally constrained analogs . Spectroscopic monitoring (e.g., NOESY for spatial assignments) ensures correct stereochemistry. This method is scalable and avoids harsh reagents, aligning with green chemistry principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.